molecular formula C17H12F2N4O B6430210 1-{[2,4'-bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea CAS No. 2097900-47-3

1-{[2,4'-bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea

Cat. No.: B6430210
CAS No.: 2097900-47-3
M. Wt: 326.30 g/mol
InChI Key: FVZPUJQQQDYUPG-UHFFFAOYSA-N
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Description

1-{[2,4'-bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea, often referred to as DBPU, is a fluorinated organic compound that has been studied for its potential applications in the fields of organic synthesis, materials science, and drug discovery. DBPU is a versatile and multifunctional molecule that can be used as a building block for the synthesis of a wide range of organic compounds. It has been shown to have a wide range of applications in the fields of organic synthesis, materials science, and drug discovery.

Scientific Research Applications

DBPU has been studied for its potential applications in the fields of organic synthesis, materials science, and drug discovery. It has been used as a building block for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, DBPU has been used as a catalyst for a variety of organic reactions, including the synthesis of dyes, polymers, and other materials. It has also been used as an inhibitor of enzymes, such as the enzyme tyrosinase, and as a ligand for metal complexes.

Mechanism of Action

The mechanism of action of DBPU is not fully understood. However, it is believed to involve the formation of a complex between the DBPU molecule and a target enzyme or receptor. This complex is believed to inhibit or activate the activity of the target enzyme or receptor, depending on the nature of the interaction. Additionally, DBPU is believed to interact with other molecules in the environment, such as metal ions, to form complexes that can affect the activity of enzymes or receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of DBPU have not been extensively studied. However, it has been reported to have a variety of effects, including inhibition of the enzyme tyrosinase and inhibition of the growth of certain bacteria. Additionally, DBPU has been reported to have anti-inflammatory, antioxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using DBPU in laboratory experiments include its availability, its low cost, and its versatility. Additionally, it is relatively easy to synthesize and has a wide range of potential applications. The main limitation of using DBPU in laboratory experiments is its lack of specificity. As it can interact with a variety of molecules, it may not be suitable for use in experiments that require high specificity.

Future Directions

The potential applications of DBPU are numerous and include its use as a building block for the synthesis of a wide range of organic compounds, as a catalyst for a variety of organic reactions, as an inhibitor of enzymes, and as a ligand for metal complexes. Additionally, further research is needed to explore the potential of DBPU as an anti-inflammatory, antioxidant, and anti-cancer agent. Additionally, further research is needed to explore the potential of DBPU as a drug delivery agent and its potential for use in the treatment of diseases such as cancer. Finally, further research is needed to explore the potential of DBPU as a probe for the study of enzyme structure and function.

Synthesis Methods

The synthesis of DBPU is a relatively simple process. It can be synthesized using a variety of methods, including the reaction of 2,4'-bipyridine-5-yl bromide with 2,6-difluorophenyl isocyanate in the presence of a base such as potassium carbonate. Additionally, a variety of other methods have been reported, including the reaction of 2,4'-bipyridine-5-yl bromide with 2,6-difluorophenyl isothiocyanate in the presence of a base such as sodium carbonate.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O/c18-13-2-1-3-14(19)16(13)23-17(24)22-12-4-5-15(21-10-12)11-6-8-20-9-7-11/h1-10H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZPUJQQQDYUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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